molecular formula C31H59O8P-2 B1262936 1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)

1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)

Cat. No. B1262936
M. Wt: 590.8 g/mol
InChI Key: OZSITQMWYBNPMW-GDLZYMKVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-tetradecanoyl-sn-glycerol 3-phosphate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(;  major species at pH 7.3. It is a conjugate base of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate.

Scientific Research Applications

Structural and Functional Analysis

1,2-Ditetradecanoyl-sn-glycerol-3-phosphate plays a critical role in various biochemical pathways. Research by Turnbull et al. (2001) has contributed to understanding the structure and substrate specificity of glycerol-3-phosphate (1)-acyltransferase (G3PAT), which is involved in the incorporation of acyl groups into glycerol 3-phosphate, a key step in lipid synthesis. Their study reveals insights into the enzyme's differential substrate specificity for saturated versus unsaturated fatty acids, which is significant in plant responses to chilling temperatures (Turnbull et al., 2001).

Synthesis and Crystallography

Further studies by Turnbull et al. (2001) focus on the crystallization and preliminary X-ray analysis of squash glycerol-3-phosphate 1-acyltransferase (G3PAT), enhancing the understanding of the enzyme's structural properties. This research is pivotal in elucidating the molecular mechanisms underlying the enzyme's function in lipid biosynthesis (Turnbull et al., 2001).

Biochemical Characterization

Research by Nishihara and Koga (1997) on sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum highlights the enzyme's role in forming the glycerophosphate backbone of archaeal ether lipids. Their work provides valuable information on the enzyme's purification, properties, and the biochemical pathway involved in archaeal lipid biosynthesis (Nishihara & Koga, 1997).

Physiological Functions in Plants

The research by Chen et al. (2011) discusses the role of sn-glycerol-3-phosphate acyltransferases (GPATs) in plants. They explain how GPATs contribute to glycerolipid biosynthesis in different cellular organelles and their importance in plant development and lipid metabolism (Chen et al., 2011).

Prebiotic Synthesis

The study by Maheen et al. (2010) investigates the prebiotic synthesis of important biological phosphate esters, including sn-glycerol-3-phosphate, under hydrothermal conditions. This research provides insights into the early Earth conditions that might have led to the formation of vital biomolecules (Maheen et al., 2010).

properties

Product Name

1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)

Molecular Formula

C31H59O8P-2

Molecular Weight

590.8 g/mol

IUPAC Name

[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

InChI

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2/t29-/m1/s1

InChI Key

OZSITQMWYBNPMW-GDLZYMKVSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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